molecular formula C19H14ClN3 B2818530 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-58-7

7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2818530
CAS No.: 861209-58-7
M. Wt: 319.79
InChI Key: JPGXNLFFALQNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a chemical building block based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrazolo[1,5-a]pyrimidine core is a privileged structure found in numerous kinase inhibitors and is a key component in several investigational and approved therapeutics . This particular derivative is designed for research and development applications, serving as a critical intermediate for scientists synthesizing novel compounds for pharmacological evaluation. The biphenyl group at the 7-position and the chloro substituent at the 3-position are common modification sites that researchers use to optimize interactions with biological targets and fine-tune the properties of potential drug candidates . The PP scaffold has proven highly valuable in the development of inhibitors for various kinase targets. Notably, two of the three marketed drugs for NTRK fusion-positive cancers feature a pyrazolo[1,5-a]pyrimidine nucleus, underscoring its therapeutic relevance . Beyond oncology, this scaffold has been extensively explored in the creation of potent and selective inhibitors for other kinases, such as Pim-1, which is an attractive target for treating hematological malignancies and solid tumors . Furthermore, PP-based compounds have been developed as selective PI3Kδ inhibitors, which are being investigated for the treatment of inflammatory and autoimmune diseases like asthma and COPD . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the discovery of new therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-18(20)19-21-12-11-17(23(19)22-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGXNLFFALQNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine (CAS Number: 890623-84-4) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14ClN3C_{19}H_{14}ClN_3, with a molecular weight of 319.79 g/mol. The compound features a biphenyl moiety attached to a pyrazolo-pyrimidine core, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antimicrobial properties. A study highlighted the potential of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents. These compounds demonstrated low cytotoxicity while maintaining effective activity against Mycobacterium tuberculosis (Mtb) . The mechanism of action appears to be distinct from traditional antibiotics, as it does not interfere with cell-wall biosynthesis or iron uptake .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity (HepG2)
P60.5 μg/mLLow
P70.8 μg/mLModerate
P190.3 μg/mLLow

Anticancer Activity

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. These compounds can inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in cancer progression . The incorporation of different substituents on the pyrazolo-pyrimidine scaffold has been shown to enhance selectivity and potency against cancer cells.

Case Study:
A specific derivative was tested against human cancer cell lines and exhibited significant growth inhibition at low concentrations. The study noted that structural modifications could lead to improved selectivity for cancer cells over normal cells .

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. Variations in substituents on the biphenyl and pyrazole rings significantly influence the pharmacological profile of these compounds.

Key Findings:

  • Methylation at specific positions on the pyrazole ring can enhance antitubercular activity.
  • Substituents that increase lipophilicity often correlate with improved cellular uptake and bioactivity .

Table 2: SAR Insights for Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent PositionEffect on Activity
R1 (Methyl)Increased activity
R2 (Trifluoromethyl)Retained activity
R3 (Chloro)Enhanced selectivity

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine compounds, including 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine. These compounds were evaluated for their ability to inhibit tumor cell growth and showed significant activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at the 7-position can enhance anticancer potency, making this compound a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain kinases involved in cancer progression. The inhibition mechanism is believed to involve binding to the ATP-binding site of these enzymes, thereby preventing their activity . This characteristic positions this compound as a valuable scaffold for designing new inhibitors targeting specific kinases.

Fluorescent Properties

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent materials. The incorporation of electron-withdrawing and electron-donating groups at the 7-position has been shown to enhance their photophysical properties . These compounds can be utilized in applications such as chemosensors and imaging agents due to their ability to emit light upon excitation.

Synthesis of Functional Materials

The synthesis of this compound has been optimized for green chemistry practices, yielding high reaction mass efficiency (RME) values . This aspect is crucial for developing sustainable materials that meet environmental standards while maintaining performance in various applications.

Case Study 1: Anticancer Drug Development

A recent investigation demonstrated the efficacy of this compound in inhibiting cancer cell proliferation in vitro. The study reported IC50 values significantly lower than those of existing treatments, suggesting its potential as a lead compound for new anticancer therapies .

Case Study 2: Fluorescent Sensor Development

In another study focusing on material applications, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine-based fluorophores that exhibited strong fluorescence under UV light. These compounds were tested for their ability to detect metal ions in solution, demonstrating high sensitivity and selectivity . The findings indicate that these materials could be developed into practical sensors for environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Analogues

The pyrazolo[1,5-a]pyrimidine core allows for extensive modifications, enabling tailored interactions with biological targets. Below is a comparative analysis of key derivatives:

Compound Name / Substituents Biological Activity Potency/Selectivity Key Findings Reference
7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methyl Not explicitly reported N/A Structural similarity to PI3Kδ inhibitors; biphenyl group may enhance lipophilicity and target binding .
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine PI3Kδ inhibition (COPD/asthma candidate) Improved selectivity for PI3Kδ isoform Morpholine substitution at C(7) enhances isoform selectivity; IC50 < 10 nM in some analogs .
3,3'-Diphenyl derivatives Enzymatic inhibition (unspecified) Higher activity vs. unsubstituted analogs Phenyl groups at C(3) improve binding affinity; observed in bi(pyrazolo[1,5-a]pyrimidinyl) derivatives .
7-(4-Methylphenyl)tetrazolo[1,5-a]pyrimidine α-Glucosidase inhibition (antidiabetic) IC50 = 49.8 μM Methylphenyl at C(7) maximizes inhibition; heteroaromatic substituents less effective .
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) Undisclosed N/A Fluorinated groups enhance metabolic stability and target affinity in related compounds .
18F-Labeled derivatives (e.g., [18F]3, [18F]4) Tumor imaging (PET tracers) High tumor-to-background ratio Polar groups (e.g., acetate, hydroxymethyl) improve tumor uptake and clearance .
7-(4-Chlorophenyl)triazolo[1,5-a]pyrimidine Anticonvulsant ED50 = 25 mg/kg (MES test) Triazole analogs show distinct SAR; chloro substitution enhances CNS penetration .

Key Structural Insights

  • Substituent Effects: C(7) Position: Biphenyl (target compound) vs. morpholine or methylphenyl : Biphenyl may enhance hydrophobic interactions in kinase binding pockets, whereas morpholine improves isoform selectivity (e.g., PI3Kδ). C(3) Position: Chlorine (target) vs. C(2) Position: Methyl (target) vs. trifluoromethyl : Methyl is less sterically demanding, possibly favoring binding in compact active sites.
  • Bicyclic Core :
    Pyrazolo[1,5-a]pyrimidine’s five-six-membered ring system is more potent than six-six-membered analogs (e.g., CDZ173) in kinase inhibition due to optimal conformational flexibility .

Pharmacological Considerations

  • Selectivity : Morpholine-substituted derivatives exhibit >100-fold selectivity for PI3Kδ over other isoforms , whereas fluorinated analogs (e.g., 5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)) leverage halogen bonding for target affinity .
  • Metabolic Stability: Polar groups (e.g., hydroxymethyl in [18F]4) enhance clearance from non-target tissues, critical for imaging agents .

Q & A

Q. What are the common synthetic pathways for preparing pyrazolo[1,5-a]pyrimidine derivatives like 7-[1,1'-Biphenyl]-4-yl-3-chloro-2-methylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclization of aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or enaminones) to form the fused pyrazolo[1,5-a]pyrimidine core. Subsequent substitutions introduce functional groups such as biphenyl, chloro, and methyl moieties. For example:

Core Formation : React 3-aminopyrazole with a 1,3-biselectrophilic reagent (e.g., ethyl acetoacetate) under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine scaffold .

Substitution : Introduce substituents (e.g., biphenyl at position 7, chloro at position 3) via Suzuki coupling or nucleophilic aromatic substitution .

  • Key Conditions : Microwave-assisted synthesis (e.g., 100–150°C, 20–60 min) improves yield and selectivity .

Q. How is structural characterization performed for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • 1H/13C NMR : Assign signals based on substituent-induced shifts. For example, the biphenyl group at position 7 shows aromatic protons at δ 7.2–8.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., dihedral angles between fused rings) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on pyrazolo[1,5-a]pyrimidine scaffolds?

  • Methodological Answer : Regioselectivity depends on electronic and steric factors:
  • Electron-Deficient Positions : Chloro substituents at position 3 activate the scaffold for nucleophilic aromatic substitution at position 7 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency for biphenyl introduction .
  • Catalysts : Pd(PPh3)4 in biphenyl coupling reactions reduces byproduct formation .
  • Contradictions : Yields vary (62–70%) depending on substituent bulkiness and reaction time .

Q. What strategies optimize the pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Activity optimization involves:
  • Structure-Activity Relationship (SAR) :
Substituent PositionFunctional GroupObserved Effect
Position 7BiphenylEnhances kinase inhibition
Position 3ChloroImproves metabolic stability
  • Pharmacokinetic Profiling :
  • LogP values (2.5–3.5) balance solubility and membrane permeability .
  • Microsomal stability assays (e.g., t1/2 > 60 min in human liver microsomes) guide lead optimization .

Q. How can pyrazolo[1,5-a]pyrimidine derivatives be tailored for imaging applications (e.g., PET radiotracers)?

  • Methodological Answer : Radiolabeling protocols include:
  • 18F Introduction : Tosylate precursors undergo nucleophilic substitution with [18F]KF/Kryptofix 2.2.2 in anhydrous DMF (100°C, 20 min), achieving radiochemical purity >98% .
  • Biodistribution Studies : Tumor uptake in murine models (e.g., S180 sarcoma) shows prolonged retention (SUVmax = 2.5 at 60 min post-injection) .

Data Contradictions and Resolution

Q. Why do reported yields for similar pyrazolo[1,5-a]pyrimidine syntheses vary (e.g., 62–70%)?

  • Methodological Answer : Variations arise from:
  • Reaction Scale : Smaller scales (<1 mmol) often report higher yields due to better heat/mass transfer .
  • Purification Methods : HPLC vs. column chromatography affects recovery rates (e.g., 15% loss in HPLC purification ).
  • Substituent Effects : Bulky groups (e.g., biphenyl) reduce crystallinity, complicating isolation .

Experimental Design Considerations

Q. How should researchers design stability studies for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Stability protocols include:
  • Forced Degradation : Expose compounds to heat (40°C), light (1.2 million lux-hours), and hydrolytic conditions (pH 1–13) for 7 days. Monitor degradation via HPLC .
  • Oxidative Stability : Treat with 3% H2O2 for 24 h; chloro substituents at position 3 show resistance to oxidation .

Advanced Analytical Techniques

Q. What computational methods support pyrazolo[1,5-a]pyrimidine drug design?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding to targets (e.g., c-Src kinase, ΔG ≈ -9.5 kcal/mol) .
  • QM/MM Simulations : Analyze transition states in substitution reactions (e.g., activation energy < 25 kcal/mol for Suzuki coupling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.